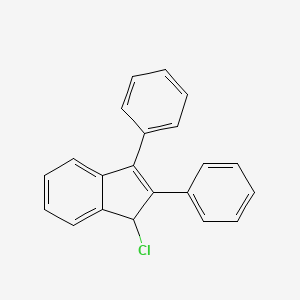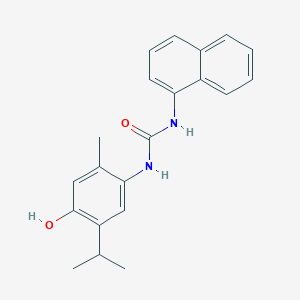
(1,2,2-Trichloroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trichloroethyl)benzene typically involves the reaction of benzene with trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
C6H6+C2HCl3→C8H7Cl3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and catalysts. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
(1,2,2-Trichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the trichloroethyl group to other functional groups, such as ethyl or vinyl groups.
Substitution: The trichloroethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (Cl2, Br2) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce ethylbenzene or vinylbenzene derivatives.
科学研究应用
(1,2,2-Trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, solvents, and other industrial products.
作用机制
The mechanism of action of (1,2,2-Trichloroethyl)benzene involves its interaction with molecular targets and pathways within a system. The trichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and DNA, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1,2,3-Trichloroethyl)benzene
- (1,2,4-Trichloroethyl)benzene
- (1,2-Dichloroethyl)benzene
Uniqueness
(1,2,2-Trichloroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
1674-29-9 |
|---|---|
分子式 |
C8H7Cl3 |
分子量 |
209.5 g/mol |
IUPAC 名称 |
1,2,2-trichloroethylbenzene |
InChI |
InChI=1S/C8H7Cl3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
InChI 键 |
IIFUYAJFOYKHRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)


![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)







